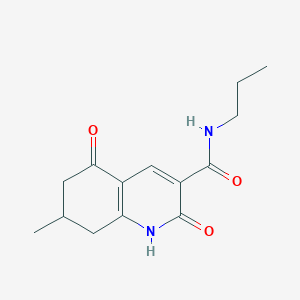
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the triazole family of compounds, which are known for their diverse biological activities. CTB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The precise mechanism of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to a variety of proteins, including the GABA receptor, fatty acid amide hydrolase, and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects, including the modulation of GABA receptor function, the inhibition of fatty acid amide hydrolase activity, and the modulation of the immune system. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have antifungal activity, suggesting potential applications in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a number of advantages for use in lab experiments, including its high potency and specificity for target proteins, its fluorescent properties for use as a probe, and its potential applications in a variety of research fields. However, limitations include the need for careful control of dosage and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research directions for N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could include further investigation of its potential as an antifungal agent, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further investigation of the precise mechanisms of action of N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to the development of more effective and targeted therapies.
Synthesemethoden
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with 4-chlorobenzoyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of GABA receptor function, and as an inhibitor of the enzyme fatty acid amide hydrolase. N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have potential as an antifungal agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-3-5-13(6-4-12)19-15(21)11-1-7-14(8-2-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAYQPBQBTOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)


![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![(2R*,3S*,6R*)-5-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5381197.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
